1-Butenylboronic acid
Overview
Description
1-Butenylboronic acid is an organoboron compound with the molecular formula C4H9BO2. It is a versatile chemical used in various scientific research applications, particularly in organic synthesis and pharmaceutical development. This compound is known for its role in Suzuki–Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds .
Mechanism of Action
Target of Action
1-Butenylboronic acid is primarily used as a reagent in the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The primary target of this compound in this context is the palladium catalyst, which facilitates the bond formation .
Mode of Action
In the SM coupling reaction, this compound acts as a nucleophilic organic group . The reaction involves two key steps: oxidative addition and transmetalation . In the transmetalation step, the organoboron compound (like this compound) transfers its organic group to the palladium catalyst . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
This reaction allows for the construction of complex organic compounds, including natural products, pharmaceutical targets, and lead compounds .
Result of Action
The primary result of this compound’s action in the SM coupling reaction is the formation of a new carbon-carbon bond . This enables the synthesis of complex organic compounds, contributing to various fields such as drug discovery, materials science, and chemical research .
Action Environment
The efficacy and stability of this compound in the SM coupling reaction can be influenced by various environmental factors. These include the reaction conditions (e.g., temperature, pressure), the presence of other reagents, and the specific variant of the palladium catalyst used . The reaction is known for its mild and functional group tolerant conditions, and the organoboron reagents used (like this compound) are generally stable, readily prepared, and environmentally benign .
Biochemical Analysis
Biochemical Properties
1-Butenylboronic Acid is known to participate in Suzuki–Miyaura (SM) cross-coupling reactions . This is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. The success of this reaction is due to the combination of mild and functional group tolerant reaction conditions, along with a relatively stable, readily prepared, and environmentally benign organoboron reagent .
Molecular Mechanism
In the Suzuki–Miyaura coupling reaction, this compound participates in a process called transmetalation . This involves the transfer of the organoboron group (in this case, the 1-butenyl group) from boron to a transition metal, such as palladium . This is a key step in the formation of new carbon-carbon bonds in the reaction .
Temporal Effects in Laboratory Settings
It is known that boronic acids are susceptible to oxidation by peroxide-type oxidants, which can readily form in many ethereal solvents . This oxidation can lead to the formation of phenols .
Metabolic Pathways
As part of the Suzuki–Miyaura coupling reaction, it is involved in the formation of new carbon-carbon bonds , which is a fundamental process in organic chemistry and biochemistry.
Preparation Methods
1-Butenylboronic acid can be synthesized through several methods:
Hydroboration: This is the most common route, involving the addition of a boron-hydrogen bond over an alkene to produce the corresponding alkenylborane.
Electrophilic Trapping: Another method involves the electrophilic trapping of an organometallic reagent with a boric ester.
Industrial Production: Industrially, the compound can be produced using similar methods but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Butenylboronic acid undergoes various chemical reactions:
Oxidation: It can be oxidized to form boronic esters or acids.
Reduction: Reduction reactions can convert it into different boron-containing compounds.
Substitution: It participates in substitution reactions, particularly in Suzuki–Miyaura coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions: Typical reagents include palladium catalysts, bases like potassium acetate, and solvents such as ethereal solvents.
Major Products: The major products of these reactions are often complex organic molecules used in pharmaceuticals and materials science.
Scientific Research Applications
1-Butenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is extensively used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki–Miyaura coupling.
Biology: The compound is used in the synthesis of biologically active molecules and as a tool in biochemical research.
Medicine: It plays a role in the development of pharmaceuticals, including drug discovery and development.
Industry: In the industrial sector, it is used in the production of advanced materials and polymers.
Comparison with Similar Compounds
Properties
IUPAC Name |
[(E)-but-1-enyl]boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BO2/c1-2-3-4-5(6)7/h3-4,6-7H,2H2,1H3/b4-3+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDBUAXGGKQJNY-ONEGZZNKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CCC)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(/C=C/CC)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.93 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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